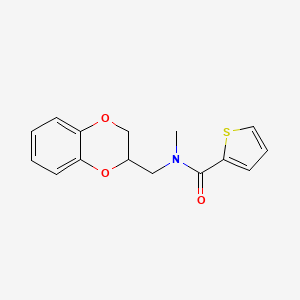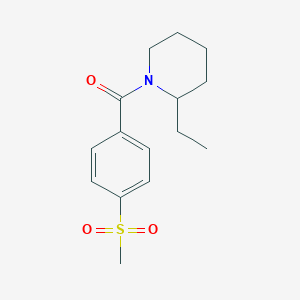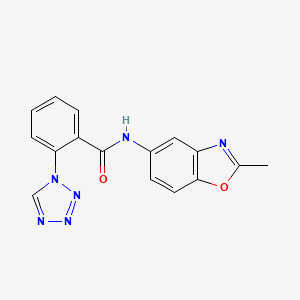![molecular formula C17H16FNO5S B7545399 (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid, also known as Fimasartan, is a potent angiotensin II receptor blocker (ARB) that is used to treat hypertension.
Mécanisme D'action
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid works by blocking the angiotensin II type 1 receptor, which is responsible for vasoconstriction and the release of aldosterone. By blocking this receptor, (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid causes vasodilation and a decrease in aldosterone secretion, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of oxidative stress markers and inflammatory cytokines, which may contribute to its protective effects against cardiovascular disease. (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid has also been shown to improve endothelial function and decrease arterial stiffness.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid has several advantages for lab experiments. It has a high affinity for the angiotensin II type 1 receptor, making it a potent and effective blocker. It is also highly selective for this receptor, minimizing off-target effects. However, (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid's chemical structure may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid. One area of research is the potential use of (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid in the treatment of other cardiovascular diseases, such as heart failure and stroke. Another area of research is the potential use of (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid in combination with other drugs to improve its efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid and its mechanism of action.
Méthodes De Synthèse
The synthesis method for (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid involves a series of chemical reactions. The starting material, 2-fluorobenzylamine, is reacted with 4-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 3-chloropropenoic acid to form the final product, (E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid.
Applications De Recherche Scientifique
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to effectively lower blood pressure in patients with hypertension, and may also have potential in the treatment of other cardiovascular diseases such as heart failure and stroke.
Propriétés
IUPAC Name |
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-19(14-6-4-3-5-13(14)18)25(22,23)16-11-12(8-10-17(20)21)7-9-15(16)24-2/h3-11H,1-2H3,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYXBJGGQCMDEU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)S(=O)(=O)C2=C(C=CC(=C2)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1F)S(=O)(=O)C2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
